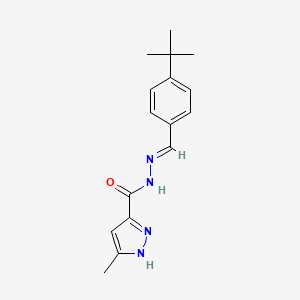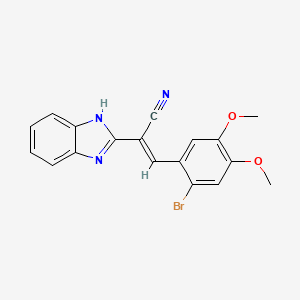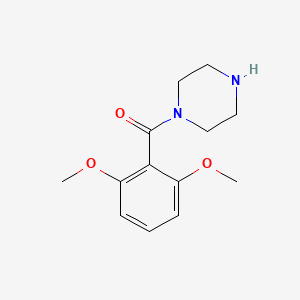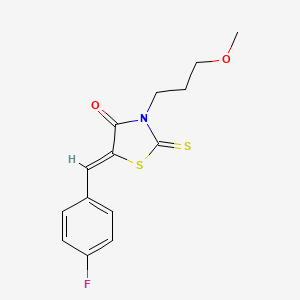![molecular formula C17H12N4O B3895620 N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3895620.png)
N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine
Vue d'ensemble
Description
N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine (abbreviated as NFA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NFA belongs to the family of triazole derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. Additionally, this compound has been found to inhibit the growth of microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In animal models, this compound has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the growth of tumors and induce apoptosis in cancer cells by regulating various cellular signaling pathways. Moreover, this compound has been found to exhibit potent antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine is its broad range of biological activities, making it a potential candidate for the development of new drugs for various diseases. Another advantage is its relatively simple synthesis method, which can be easily scaled up for large-scale production. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the potential toxicity of this compound and its metabolites needs to be further investigated before its clinical application.
Orientations Futures
There are several future directions for the research on N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine. One direction is the development of new synthetic methods for the preparation of this compound and its analogs with improved solubility and bioavailability. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound, which can provide insights into the development of new drugs for various diseases. Moreover, the potential toxicity and pharmacokinetics of this compound need to be further studied in animal models and clinical trials before its clinical application.
Applications De Recherche Scientifique
N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been found to possess significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. This compound has also been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, this compound has shown promising antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
(E)-1-(5-naphthalen-1-ylfuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-6-15-13(4-1)5-3-7-16(15)17-9-8-14(22-17)10-20-21-11-18-19-12-21/h1-12H/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAUSGJSKUTSRK-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)/C=N/N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3-ethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3895555.png)
![3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3895557.png)
![1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3895562.png)
![N-{4-[3-(1-naphthyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895565.png)
![3-ethoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3895568.png)
![(2-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3895573.png)

![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3895597.png)

![6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B3895607.png)
